![molecular formula C17H22O5 B3028947 Lipiferolide CAS No. 41059-80-7](/img/structure/B3028947.png)
Lipiferolide
Overview
Description
Lipiferolide is a germacranolide, a type of sesquiterpene lactone . It is a natural product that can be isolated from Liriodendron tulipifera .
Molecular Structure Analysis
Lipiferolide has a molecular formula of C17H22O5 . Its average mass is 306.354 Da and its monoisotopic mass is 306.146729 Da .
Physical And Chemical Properties Analysis
Lipiferolide has a molecular weight of 306.35 . It is a sesquiterpene lactone acetate . More specific physical and chemical properties are not available in the literature I have access to.
Scientific Research Applications
- Lipiferolide has been found to inhibit FPTase, an enzyme involved in post-translational modification of proteins. By blocking this enzyme, lipiferolide interferes with the farnesylation of proteins, which is crucial for their proper function. FPTase inhibitors are being explored as potential anticancer agents .
- Lipiferolide exhibits cell growth inhibitory activity against several tumor cell lines, including human acute promyelocytic (HL60), mouse lymphocytic (L1210), and human histiocytic (U937) leukemia cells. Its dose-dependent inhibition of cell growth makes it a promising candidate for cancer research .
- The MAPK (Mitogen-Activated Protein Kinase) pathway plays a critical role in cell proliferation, differentiation, and survival. Lipiferolide may impact this pathway, making it relevant for cancer therapy and other diseases involving aberrant MAPK signaling .
- While not as extensively studied, lipiferolide’s presence in Liriodendron tulipifera heartwood suggests potential antimicrobial activity. Further investigation could reveal its effectiveness against specific pathogens .
- Lipiferolide’s impact on neuronal health remains an area of interest. It may have neuroprotective properties, potentially relevant for neurodegenerative diseases or brain injury research .
- Lipiferolide’s diverse effects warrant exploration beyond cancer research. Investigating its impact on other cellular processes, such as inflammation, oxidative stress, or immune modulation, could reveal additional applications .
Inhibition of Farnesyl Protein Transferase (FPTase)
Antitumor Activity
MAPK-Signaling Pathway Modulation
Antimicrobial Properties
Neuroprotective Effects
Pharmacological Applications Beyond Cancer
Safety and Hazards
Mechanism of Action
Target of Action
Lipiferolide is a sesquiterpene lactone that can be isolated from the plant Liriodendron tulipifera . It has been shown to inhibit protein synthesis in bladder cancer cells by binding to the ribosomal protein S6 kinase (S6K) .
Mode of Action
It is known to inhibit fptase, an enzyme involved in protein prenylation, a post-translational modification important for the function of many proteins . By inhibiting this enzyme, Lipiferolide may disrupt the normal function of these proteins, leading to its observed anti-tumor activity .
Result of Action
Lipiferolide has been shown to have anti-tumor activity, likely due to its inhibition of FPTase and the subsequent disruption of protein prenylation . This can lead to the disruption of critical signaling pathways in cancer cells, potentially inhibiting their growth and proliferation .
properties
IUPAC Name |
[(7E)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYJJNFWFYUXSS-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetoxyparthenolide | |
CAS RN |
41059-80-7 | |
Record name | LIPIFEROLIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Lipiferolide and where is it found?
A1: Lipiferolide is a sesquiterpene lactone, a class of naturally occurring compounds often studied for their biological activities. It was first isolated from the leaves and root bark of the tulip tree (Liriodendron tulipifera L.). [, ] Other plant sources have also yielded lipiferolide, including Vicoa pentanema and Liriodendron chinense. [, ]
Q2: What is the structure of Lipiferolide?
A2: Lipiferolide possesses a germacranolide skeleton, a specific type of sesquiterpene lactone structure. While its exact molecular formula and weight aren't explicitly provided in the abstracts, its structure has been elucidated using spectroscopic methods, including NMR. Researchers have extensively studied its reactivity, particularly acid-catalyzed cyclization reactions. []
Q3: What are the reported biological activities of Lipiferolide?
A3: Lipiferolide has demonstrated cytotoxic activity, meaning it can inhibit the growth and survival of cancer cells. [, ] Specifically, it has shown noteworthy cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A-549). [] Additionally, lipiferolide exhibits quinone reductase (QR)-inducing activity in Hepa lclc7 cells, which is linked to its potential anticancer properties. [] Further research has identified its ability to inhibit farnesyl protein transferase, an enzyme involved in critical cellular processes often implicated in tumor development. []
Q4: How is Lipiferolide biosynthesized?
A4: Studies using carbon-13 labeled glucose revealed that lipiferolide, like abscisic acid, is biosynthesized via the non-mevalonate pathway in the tulip tree. This pathway, also known as the methylerythritol 4-phosphate (MEP) pathway, utilizes different precursors than the mevalonate pathway more commonly found in other organisms. []
Q5: Have any derivatives of Lipiferolide been studied?
A5: Yes, researchers have synthesized derivatives of lipiferolide, including peroxyferolide. This derivative, formed through photosensitized oxygenation of lipiferolide, also exhibits cytotoxic activity. [] The creation and study of such derivatives provide insights into structure-activity relationships and can help identify more potent or selective compounds for further development.
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